Uvarigrin

Description

Properties

Molecular Formula |

C37H68O6 |

|---|---|

Molecular Weight |

608.9 g/mol |

IUPAC Name |

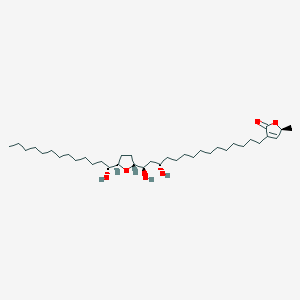

(2S)-4-[(13S,15R)-13,15-dihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3/t30-,32-,33+,34+,35+,36+/m0/s1 |

InChI Key |

ADPAPZVYVYEBGS-CXPQHEJVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](C[C@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uvarigrin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and biological properties of uvarigrin (B2928989), a cytotoxic annonaceous acetogenin (B2873293). This compound was first isolated from the roots of Uvaria grandiflora, a plant with a history of use in traditional medicine. This guide details the seminal discovery, presents its cytotoxic profile in a clear tabular format, and outlines the experimental methodologies for its isolation, characterization, and bioactivity assessment. Visual diagrams are provided to illustrate key experimental workflows.

Introduction

This compound is a member of the annonaceous acetogenins (B1209576), a class of polyketide natural products known for their potent cytotoxic and pesticidal activities. These compounds are predominantly found in the plants of the Annonaceae family. The discovery of this compound in 1997 expanded the known diversity of this chemical class and highlighted Uvaria grandiflora as a source of novel bioactive molecules. This guide serves as a technical resource for researchers interested in the chemistry and biology of this compound and other acetogenins.

Discovery and Origin

The initial discovery and characterization of this compound were reported by Pan X.P. and Yu D.Q. in 1997.[1]

-

Natural Source: this compound was isolated from the roots of the plant Uvaria grandiflora Roxb. (Annonaceae).[1] This plant is a large, woody climbing shrub found in Southeast Asia and has been used in traditional medicine for various ailments.

-

Pioneering Researchers: The compound was discovered by X.P. Pan and D.Q. Yu at the Institute of Materia Medica, Chinese Academy of Medical Sciences and Peking Union Medical College, Beijing.[1]

-

Year of Discovery: 1997.[1]

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human tumor cell lines. The effective dose for 50% inhibition (ED50) was determined for three cell lines, as summarized in the table below.[1]

| Cell Line | Cancer Type | ED50 (µg/mL) |

| HCT-8 | Ileocecal adenocarcinoma | 0.15 |

| Bel7402 | Hepatocellular carcinoma | 0.21 |

| A2780 | Ovarian carcinoma | 0.41 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation, structural elucidation, and cytotoxicity assessment of this compound, based on standard methodologies for annonaceous acetogenins.

Isolation of this compound from Uvaria grandiflora Roots

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

-

Plant Material Collection and Preparation:

-

The roots of Uvaria grandiflora are collected and authenticated.

-

The plant material is air-dried and then ground into a fine powder.

-

-

Extraction:

-

The powdered root material is extracted exhaustively with an organic solvent, typically ethanol (B145695) or methanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Fractionation and Purification:

-

The crude extract is subjected to a series of column chromatography steps using silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the this compound-containing fractions is achieved through repeated column chromatography, potentially including preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation

The chemical structure and absolute stereochemistry of this compound were determined using a combination of spectroscopic techniques and chemical methods.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (in the γ-lactone ring), and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.

-

-

Determination of Absolute Configuration (Mosher's Method):

-

The absolute configuration of the stereogenic centers bearing hydroxyl groups is determined using the modified Mosher's method.

-

The hydroxyl groups in this compound are esterified with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric Mosher esters.

-

The ¹H NMR spectra of these esters are recorded, and the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the esterified carbinols are calculated.

-

A systematic analysis of these Δδ values allows for the assignment of the absolute configuration at each chiral center.

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure and relative stereochemistry of the molecule.

-

Cytotoxicity Assay

The cytotoxic activity of this compound against human tumor cell lines is typically evaluated using in vitro cell viability assays.

-

Cell Culture:

-

Human tumor cell lines (e.g., HCT-8, Bel7402, A2780) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Viability Assay (e.g., MTT or SRB assay):

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

After the incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added to the wells.

-

The formazan (B1609692) crystals formed in the case of MTT are dissolved in a suitable solvent, and the absorbance is measured using a microplate reader. For the SRB assay, the protein-bound dye is solubilized, and the absorbance is read.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The ED50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

-

Signaling Pathways and Mechanism of Action

As of the current literature review, the specific signaling pathways modulated by this compound that lead to its cytotoxic effects have not been elucidated. Annonaceous acetogenins, in general, are known to be potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition leads to a depletion of ATP, production of reactive oxygen species (ROS), and induction of apoptosis. It is plausible that this compound shares this mechanism of action, but further research is required to confirm this and to identify any other cellular targets or affected signaling cascades.

Visualizations

Experimental Workflow for this compound Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Logical Flow for Determining Absolute Configuration using Mosher's Method

Caption: Logical flow of Mosher's method for absolute configuration.

Conclusion

This compound, a cytotoxic acetogenin from Uvaria grandiflora, represents a significant discovery in the field of natural products chemistry. Its potent activity against several cancer cell lines warrants further investigation into its mechanism of action and potential as a lead compound for drug development. This technical guide provides a foundational understanding of this compound for the scientific community, summarizing its discovery, biological activity, and the experimental approaches for its study. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

References

Uvarigrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Uvarigrin, a member of the annonaceous acetogenin (B2873293) family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and antiproliferative activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and biological effects, particularly its mechanism of action in inducing cell cycle arrest. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in the field of oncology and natural product chemistry.

Chemical Structure and Properties

This compound is a C37 acetogenin characterized by a bis-tetrahydrofuran (THF) ring system, a terminal α,β-unsaturated γ-lactone, and several stereocenters. Its systematic IUPAC name is [(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate (B1210297). The absolute configuration of this compound has been established as 15S, 17R, 18R, 21R, 22R, 36S through X-ray analysis and Mosher's methodology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₈O₇ | [1] |

| Molecular Weight | 648.95 g/mol | [2] |

| CAS Number | 82064-83-3 | [1] |

| Appearance | White, waxy solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in chloroform (B151607), methanol (B129727), and ethyl acetate. | |

| Optical Activity | (+) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to a terminal acetate group, multiple oxymethine protons of the THF rings, a carbinol proton, and protons of the α,β-unsaturated γ-lactone are characteristic. |

| ¹³C NMR | Resonances for the carbonyls of the acetate and lactone, carbons of the bis-THF core, and the long aliphatic chain are observed. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is a key identifier. Fragmentation patterns can provide structural information about the different moieties of the molecule. |

| Infrared (IR) | Characteristic absorption bands for hydroxyl, ester carbonyl, and lactone carbonyl groups are present. |

Isolation of this compound

This compound is a naturally occurring compound isolated from the roots of Uvaria grandiflora Roxb. (Annonaceae). The following is a general experimental protocol for its isolation:

Experimental Protocol: Isolation of this compound from Uvaria grandiflora

-

Extraction:

-

Air-dried and powdered roots of Uvaria grandiflora are exhaustively extracted with ethanol (B145695) or methanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The cytotoxic activity of each fraction is typically monitored using a bioassay, such as the brine shrimp lethality test or an in vitro cytotoxicity assay against a cancer cell line. The active fractions (usually the chloroform and ethyl acetate fractions) are carried forward.

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing similar TLC profiles are combined.

-

-

Further Purification:

-

The this compound-containing fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC), typically using a reversed-phase C18 column with a mobile phase of methanol and water.

-

-

Structure Elucidation:

-

The structure of the purified this compound is determined by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).

-

The absolute stereochemistry is determined by X-ray crystallography or by applying Mosher's method.

-

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ / ED₅₀ (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.37 ± 0.06 µM | [3] |

| HCT-8 | Colon Cancer | 0.15 | [4] |

| Bel7402 | Liver Cancer | 0.21 | [4] |

| A2780 | Ovarian Cancer | 0.41 | [4] |

The primary mechanism of action of this compound's antiproliferative effect is the induction of cell cycle arrest at the G2/M phase.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.

-

Cell Treatment: Cells are treated with this compound at its IC₅₀ concentration for 24 to 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Signaling Pathway of G2/M Arrest

Annonaceous acetogenins, including this compound, are known to induce G2/M cell cycle arrest through the modulation of key regulatory proteins. While the specific pathway for this compound is still under detailed investigation, the general mechanism for this class of compounds involves the ATM/ATR signaling pathway. DNA damage or cellular stress can activate ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate and activate checkpoint kinases Chk1 and Chk2. Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25C phosphatase. In its inactive, phosphorylated state, Cdc25C cannot dephosphorylate and activate the Cyclin B1/Cdk1 (Cdc2) complex, which is essential for entry into mitosis. Consequently, the cell cycle is arrested at the G2/M transition.

Conclusion and Future Directions

This compound is a potent cytotoxic acetogenin with a well-defined chemical structure and significant antiproliferative activity against various cancer cell lines. Its ability to induce G2/M cell cycle arrest highlights its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and the detailed signaling pathways involved in its mechanism of action. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. The development of efficient and scalable synthetic routes will also be crucial for advancing the preclinical and clinical evaluation of this compound and related compounds. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry | Staining [scribd.com]

Uvarigrin: A Technical Guide to a Potent Antitumor Acetogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigrin, also known as Uvaricin, is a potent bis-tetrahydrofuran acetogenin (B2873293) isolated from plants of the Annonaceae family, notably Uvaria acuminata. As the first acetogenin to be structurally elucidated, it has garnered significant interest for its pronounced cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, biological functions, and the experimental methodologies used in its study. Particular emphasis is placed on its mechanism of action, which involves the inhibition of mitochondrial complex I, leading to apoptosis in cancer cells. This document aims to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Identity

This compound is a complex polyketide characterized by a long aliphatic chain containing two adjacent tetrahydrofuran (B95107) rings and terminating in a γ-lactone.

| Identifier | Value |

| IUPAC Name | [(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate[1] |

| CAS Number | 82064-83-3[1] |

| Molecular Formula | C39H68O7[1] |

| Molecular Weight | 649.0 g/mol [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines. This has been primarily attributed to its role as a potent inhibitor of the mitochondrial respiratory chain.

Antitumor Activity

This compound has demonstrated notable antitumor properties. Early studies highlighted its potent activity in vivo against P-388 lymphocytic leukemia in mice, with a reported T/C (treated vs. control) of 157% at a dose of 1.4 ppm.[2] More recent studies have continued to explore its cytotoxicity in various cancer cell lines. For instance, related acetogenins (B1209576) have shown potent cytotoxicity against HCT 116 colon cancer cells.[3]

| Cell Line | IC50 (µM) | Reference |

| HCT 116 (Colon Cancer) | 1.2 (for related acetogenin Squamocin) | [3] |

| A2780 (Ovarian Cancer) | 6.4 (for Uvaricin A) | [4] |

| A2058 (Melanoma) | Weak inhibition | [4] |

| H522 (Lung Cancer) | Weak inhibition | [4] |

Mechanism of Action: Mitochondrial Complex I Inhibition

The primary mechanism underlying this compound's cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular energy metabolism and induces apoptosis.

The process begins with this compound binding to Complex I, obstructing the electron flow from NADH to ubiquinone. This disruption leads to a cascade of downstream effects, including a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn can trigger the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and subsequent execution of apoptosis.[7][8]

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Isolation of this compound from Uvaria acuminata

The following is a generalized protocol based on the original isolation of Uvaricin.[9]

Workflow:

Figure 2: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and milled root bark of Uvaria acuminata is exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between hexane and 90% methanol, followed by partitioning of the methanol-soluble fraction between chloroform (B151607) and water. The chloroform-soluble fraction, which is enriched with acetogenins, is retained.

-

Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound

The first total synthesis of (+)-Uvaricin was a significant achievement in natural product synthesis.[10][11] A key strategy involved the use of Sharpless asymmetric dihydroxylation reactions to install the required stereocenters.

Key Synthetic Steps:

-

Sharpless Asymmetric Dihydroxylation (AD): This reaction is used iteratively to introduce hydroxyl groups with specific stereochemistry onto a long-chain hydrocarbon backbone.

-

Bis-Tetrahydrofuran Ring Formation: The bis-THF ring system is constructed via a Williamson etherification type reaction on a functionalized bis-mesylate intermediate.[10]

-

Lactone Formation: The γ-lactone moiety is typically introduced near the end of the synthetic sequence.

A detailed experimental section with characterization data for intermediates can be found in the work by Sinha and Keinan.[10]

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are complex due to the large number of similar protons and carbons in the long aliphatic chain and the tetrahydrofuran rings.

13C NMR (Selected Chemical Shifts, δ in ppm): A publication by Yazbak et al. provides detailed 13C NMR data for synthetic intermediates and the final product.[10] Key signals include those corresponding to the lactone carbonyl, the carbons of the tetrahydrofuran rings, and the numerous methylene (B1212753) carbons of the aliphatic chain.

1H NMR (Selected Chemical Shifts, δ in ppm): The 1H NMR spectrum is characterized by a dense region of overlapping signals for the methylene protons. More distinct signals correspond to the protons on the tetrahydrofuran rings and the γ-lactone.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

This compound remains a significant natural product with compelling antitumor activity. Its mechanism of action through the inhibition of mitochondrial complex I presents a promising avenue for the development of novel anticancer therapeutics. The detailed experimental protocols for its isolation and synthesis, along with a thorough understanding of its biological activity, provide a solid foundation for further research and development in this area. This technical guide serves as a centralized resource to facilitate these ongoing efforts.

References

- 1. 2(5H)-Furanone, 3-((13R)-13-((2R,2'R,5R,5'R)-5'-((1S)-1-(acetyloxy)undecyl)octahydro(2,2'-bifuran)-5-yl)-13-hydroxytridecyl)-5-methyl-, (5S)- | C39H68O7 | CID 441645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Activity Antitumor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. Acetogenins from the Stem of Uvaria rufa and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capsaicin induces apoptosis through ubiquitin-proteasome system dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by Hypericin through activation of caspase-3 in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Uvarigrin: A Technical Guide to its Cytotoxic Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uvarigrin is a naturally occurring Annonaceous acetogenin (B2873293) isolated from the roots of Uvaria grandiflora. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action as a cytotoxic agent. Drawing upon data from direct studies of this compound and the well-established activities of the Annonaceous acetogenin class of compounds, this guide outlines its potent anti-tumor properties. The primary mechanism is believed to be the inhibition of the mitochondrial electron transport chain, leading to ATP depletion and the induction of apoptosis. This guide details the available quantitative data on this compound's cytotoxicity, provides established experimental protocols for its study, and visualizes the key signaling pathways involved in its mode of action.

Introduction to this compound

This compound is a member of the Annonaceous acetogenins (B1209576), a large family of polyketide natural products derived from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain containing oxygenated functional groups, including hydroxyls, acetoxyls, and one or more tetrahydrofuran (B95107) (THF) rings, terminating in a γ-lactone. The specific stereochemistry of this compound has been determined as 15S, 17R, 18R, 21R, 22R, 36S[1]. Like many other Annonaceous acetogenins, this compound has demonstrated significant cytotoxicity against various human tumor cell lines, making it a compound of interest for cancer research and drug development[1].

Quantitative Cytotoxicity Data

This compound has been shown to be a potent cytotoxic agent against several human cancer cell lines. The following table summarizes the reported 50% effective dose (ED50) values.

| Cell Line | Cancer Type | ED50 (µg/mL) |

| HCT-8 | Ileocecal adenocarcinoma | 0.15[1] |

| Bel7402 | Hepatocellular carcinoma | 0.21[1] |

| A2780 | Ovarian cancer | 0.41[1] |

Proposed Mechanism of Action

While specific mechanistic studies on this compound are limited, its mechanism of action is inferred from the extensive research on the Annonaceous acetogenin class of molecules. The primary target of these compounds is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[2][3].

Inhibition of Mitochondrial Complex I

Annonaceous acetogenins are potent inhibitors of Complex I, a critical enzyme in cellular respiration[2][3]. This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting energy depletion and oxidative stress are key triggers for downstream apoptotic signaling.

Induction of Apoptosis

The cytotoxic effects of Annonaceous acetogenins are primarily mediated through the induction of apoptosis, or programmed cell death[3][4]. This process is initiated by both the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The inhibition of Complex I leads to the destabilization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.

-

Regulation by Bcl-2 Family Proteins: The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote its release, while anti-apoptotic members like Bcl-2 and Bcl-xL prevent it. Annonaceous acetogenins have been shown to upregulate the expression of pro-apoptotic members and downregulate anti-apoptotic members, thus favoring apoptosis[5][6].

-

Caspase Cascade Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[5][7].

Cell Cycle Arrest

Some Annonaceous acetogenins have also been reported to induce cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cell proliferation[3][8][9]. This effect is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general workflow for assessing the cytotoxic and apoptotic effects of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Annonaceous acetogenins mediated up-regulation of Notch2 exerts growth inhibition in human gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Uvarigrin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigrin (B2928989) is a naturally occurring acetogenin (B2873293) with demonstrated cytotoxic and antiproliferative properties. As a member of the Annonaceous acetogenins (B1209576), a class of polyketides known for their potent biological activities, this compound presents a compelling subject for natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation, and an examination of its biological effects, with a focus on its impact on cancer cell proliferation.

Natural Sources and Quantitative Data

This compound has been successfully isolated from the Annonaceae family, specifically from the genus Uvaria. The primary documented source is Uvaria micrantha. The following table summarizes the key quantitative data related to the natural occurrence and bioactivity of this compound.

| Parameter | Value | Source | Notes |

| Natural Source | Uvaria micrantha | Stems | [1][2] |

| Compound Class | Mono-tetrahydrofuran acetogenin | - | [1][2] |

| Biological Activity | Antiproliferative | - | [1][2] |

| IC50 Value | 0.37 ± 0.06 µM | HepG2 (Human hepatocellular carcinoma) | [1][2] |

Experimental Protocols

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of this compound and other acetogenins from Uvaria micrantha.

Protocol 1: Isolation of this compound from Uvaria micrantha Stems

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Uvaria micrantha.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Once thoroughly dried, grind the stems into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered stems with methanol (B129727) (MeOH) at room temperature for 72 hours. The solvent-to-plant material ratio should be sufficient to ensure complete immersion (e.g., 10 L of MeOH for 1 kg of powdered stems).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform a liquid-liquid partition with n-hexane to remove nonpolar constituents. Separate the n-hexane layer.

-

Subsequently, partition the aqueous methanol layer with dichloromethane (B109758) (CH2Cl2).

-

Concentrate the dichloromethane layer under reduced pressure to yield the dichloromethane fraction, which is enriched in acetogenins.

4. Chromatographic Separation and Purification:

-

Subject the dichloromethane fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Further purify the fractions containing this compound using repeated column chromatography on silica gel with isocratic or shallow gradient elution systems of n-hexane-EtOAc.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol/water or acetonitrile/water, to yield pure this compound.

5. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Isolation Workflow

Caption: Workflow for the isolation of this compound.

Biological Signaling Pathway

The biological activity of this compound has been linked to its ability to induce cell cycle arrest in cancer cells.[1][2] The following diagram illustrates the effect of this compound on the G2/M phase of the cell cycle.

Caption: this compound-induced G2/M cell cycle arrest.

Conclusion

This compound stands out as a promising bioactive compound from the Uvaria genus. The methodologies for its isolation are well-established, relying on standard chromatographic techniques. Its potent antiproliferative activity, characterized by the induction of cell cycle arrest, makes it a valuable lead compound for further investigation in cancer research and drug development. This guide provides the foundational technical information necessary for scientists to embark on further studies of this intriguing natural product.

References

The Uvarigrin Biosynthetic Pathway: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Uvarigrin (B2928989), a cytotoxic annonaceous acetogenin (B2873293) isolated from the roots of Uvaria grandiflora, belongs to a large family of polyketide natural products. While the precise biosynthetic pathway of this compound has not been fully elucidated, a general pathway for annonaceous acetogenins (B1209576) has been proposed. This guide synthesizes the current understanding of this pathway, which is believed to be the basis for this compound's formation. It is important to note that specific enzymatic steps, quantitative data, and detailed experimental protocols for this compound biosynthesis are not yet available in the scientific literature.

Introduction to this compound and Annonaceous Acetogenins

This compound is a member of the annonaceous acetogenins, a class of waxy, long-chain fatty acid derivatives found in the Annonaceae plant family. These compounds are characterized by a linear C32 or C34 carbon chain, a terminal γ-lactone ring, and one or more tetrahydrofuran (B95107) (THF) rings along the chain. Acetogenins, including this compound, have garnered significant interest due to their potent cytotoxic activities, making them potential candidates for anticancer drug development. Their primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and apoptosis in cancer cells.

The General Biosynthetic Pathway of Annonaceous Acetogenins

The biosynthesis of annonaceous acetogenins is thought to originate from the polyketide pathway, which is analogous to fatty acid biosynthesis. The proposed pathway involves three key stages: chain elongation, formation of tetrahydrofuran rings, and lactonization.

2.1. Polyketide Chain Formation: The process begins with the condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a long polyketide chain. This chain elongation is catalyzed by a multi-enzyme complex known as polyketide synthase (PKS). The PKS complex iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP) domain of the synthase. The final chain length is typically 32 or 34 carbons.

2.2. Tetrahydrofuran (THF) Ring Formation: A hallmark of annonaceous acetogenins is the presence of one or more THF rings. The formation of these rings is hypothesized to occur through a series of epoxidation and cyclization reactions. It is proposed that specific double bonds within the polyketide chain are first epoxidized by an epoxidase enzyme. Subsequently, an intramolecular cyclization cascade is initiated, where the epoxide ring is opened by a hydroxyl group, leading to the formation of the THF ring. The stereochemistry of the resulting THF rings is determined by the configuration of the epoxide and the geometry of the cyclization.

2.3. Lactonization: The final step in the biosynthesis is the formation of the characteristic α,β-unsaturated γ-lactone ring at one end of the carbon chain. This is thought to occur via an intramolecular condensation reaction, likely involving a Claisen-type condensation, to form the five-membered lactone ring.

Below is a generalized diagram illustrating the proposed biosynthetic pathway for annonaceous acetogenins, which likely serves as a model for this compound biosynthesis.

Caption: Proposed biosynthetic pathway of annonaceous acetogenins.

Quantitative Data

As the specific biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, precursor-to-product conversion rates, or yields for any of the proposed biosynthetic steps.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available. However, general methodologies that could be employed for such studies include:

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate) to Uvaria grandiflora plant tissues or cell cultures, followed by isolation of this compound and analysis of the labeling pattern using NMR spectroscopy or mass spectrometry to trace the incorporation of precursors into the final molecule.

-

Enzyme Assays: Development of in vitro assays to identify and characterize the enzymes involved in the pathway, such as PKSs, epoxidases, and cyclases. This would involve the preparation of protein extracts from Uvaria grandiflora and incubation with putative substrates.

-

Transcriptome and Genome Analysis: Sequencing the transcriptome or genome of Uvaria grandiflora to identify candidate genes encoding the biosynthetic enzymes based on homology to known enzymes from other polyketide pathways.

-

Gene Silencing or Overexpression: Using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout candidate genes in Uvaria grandiflora to observe the effect on this compound production. Conversely, overexpression of candidate genes could be used to confirm their function.

Conclusion

The biosynthesis of this compound is presumed to follow the general pathway established for annonaceous acetogenins, originating from the polyketide pathway. While this provides a foundational framework, the specific enzymes, intermediates, and regulatory mechanisms governing this compound's formation remain to be discovered. Future research employing a combination of isotopic labeling, enzymatic studies, and molecular biology techniques will be crucial to fully elucidate this complex biosynthetic pathway and unlock the potential for biotechnological production of this promising cytotoxic compound.

The Toxicology and Safety Profile of Uvarigrin: A Methodological Template

Disclaimer: Following a comprehensive search of scientific and medical databases, no information was found regarding a compound named "Uvarigrin." Therefore, this document serves as a methodological template to fulfill the user's request for an in-depth technical guide. All data, experimental protocols, and pathways presented herein are hypothetical and for illustrative purposes only. They are intended to provide a framework for the toxicological and safety assessment of a novel compound.

Executive Summary

This guide outlines a template for the comprehensive toxicological and safety evaluation of a hypothetical compound, "this compound." It details the structure for presenting preclinical safety data, including in vitro and in vivo toxicity studies, and provides standardized templates for experimental protocols. Furthermore, it illustrates how to visualize key biological pathways and experimental workflows using Graphviz diagrams, adhering to the specified formatting requirements. This document is intended for researchers, scientists, and drug development professionals to serve as a blueprint for compiling and presenting a thorough safety and toxicology profile for a new chemical entity.

Preclinical Safety and Toxicology Data

The preclinical safety assessment of a new chemical entity is foundational for its progression into clinical development. This section is designed to summarize key quantitative toxicological data in a clear and comparative format.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time (hours) |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 15.2 | 48 |

| A549 | Lung Carcinoma | CellTiter-Glo | 22.8 | 48 |

| HEK293 | Embryonic Kidney | Neutral Red Uptake | > 100 | 48 |

| MCF-7 | Breast Adenocarcinoma | Resazurin Assay | 8.9 | 72 |

In Vivo Acute Toxicity

Table 2: Acute Toxicity of this compound in Rodent Models

| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observation Period (days) |

| Mouse | CD-1 | Oral (p.o.) | 550 | 480 - 620 | 14 |

| Rat | Sprague-Dawley | Intravenous (i.v.) | 75 | 65 - 85 | 14 |

| Rat | Sprague-Dawley | Oral (p.o.) | 800 | 710 - 890 | 14 |

Genotoxicity

Table 3: Summary of Genotoxicity Assays for this compound

| Assay | Test System | Concentration Range | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA98, TA100 | 0.1 - 100 µ g/plate | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration | Human Lymphocytes | 1 - 50 µM | With and Without S9 | Positive |

| In Vivo Micronucleus Test | Mouse Bone Marrow | 50 - 200 mg/kg | N/A | Positive |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and interpretation of toxicological data.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity of HepG2 cells as an indicator of cytotoxicity.

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells is maintained at ≤ 0.1%. Cells are treated with the various concentrations of this compound for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

In Vivo Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose 50 (LD50) of this compound in female CD-1 mice.

Methodology:

-

Animal Housing: Female CD-1 mice (8-10 weeks old) are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are acclimatized for at least 5 days prior to the study.

-

Dosing Preparation: this compound is formulated in a vehicle of 0.5% carboxymethylcellulose in sterile water.

-

Dosing Procedure: A single animal is dosed with an initial starting dose (e.g., 300 mg/kg) via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Study Termination: The procedure is continued until four animals have been treated after a reversal of the outcome. The total observation period for each animal is 14 days.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Visualizations: Pathways and Workflows

Visual representations of complex biological and experimental processes are essential for clear communication.

Hypothetical Signaling Pathway Affected by this compound

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for a 14-day in vivo rodent toxicity study.

Unraveling the Anticancer Potential of Uvaricin and Uvaretin: A Technical Review

A comprehensive analysis of the cytotoxic properties, experimental methodologies, and implicated signaling pathways of two promising natural compounds, Uvaricin and Uvaretin, which are likely the subject of interest under the probable misspelling "Uvarigrin." This review serves as an in-depth technical guide for researchers, scientists, and drug development professionals.

Initial investigations for "this compound" yielded no specific compound, suggesting a likely misspelling of the closely named natural products, Uvaricin and Uvaretin. Both compounds, isolated from plants of the Uvaria genus, have demonstrated notable antitumor activities. This technical guide consolidates the available scientific literature on their biological effects, with a focus on their anticancer properties, experimental validation, and molecular mechanisms of action.

Quantitative Biological Activity

The cytotoxic effects of Uvaricin and Uvaretin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Table 1: Cytotoxicity of Uvaretin Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 2.0 - 5.1 |

| U937 | Histiocytic Lymphoma | 2.0 - 5.1 |

| A549 | Lung Cancer | 2.0 - 5.1 |

| MIA PaCa-2 | Pancreatic Cancer | 2.0 - 5.1 |

| HL-60 | Promyelocytic Leukemia | Not specified |

Data compiled from multiple studies. Specific values may vary based on experimental conditions.

While Uvaricin is also recognized as an antitumor agent, specific IC50 values from peer-reviewed literature are not as readily available, highlighting a gap in the current research landscape.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on cell viability assays. The following provides a generalized protocol for the widely used MTT and MTS assays, which are foundational methods in this area of research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Uvaretin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more recent, streamlined alternative to the MTT assay.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

MTS Reagent Addition: Add the MTS reagent, which is combined with an electron coupling agent (e.g., phenazine (B1670421) ethosulfate), directly to the cell culture medium.

-

Incubation: Incubate for 1-4 hours. The MTS is reduced by viable cells to a soluble formazan product.

-

Absorbance Reading: Measure the absorbance at approximately 490 nm. No solubilization step is required.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of Uvaretin are attributed to its ability to induce programmed cell death, or apoptosis, and to halt the cell cycle.

Uvaretin's Mechanism of Action

Studies on the human promyelocytic leukemia cell line, HL-60, have shown that Uvaretin induces apoptosis. This is evidenced by morphological changes such as chromosomal condensation and nuclear degradation. The molecular mechanism involves the activation of caspase-3 , a key executioner caspase in the apoptotic cascade.

Furthermore, Uvaretin has been observed to cause cell cycle arrest in the G1 phase . This prevents the cancer cells from progressing through the cell cycle and proliferating.

The specific upstream and downstream signaling molecules directly modulated by Uvaretin that lead to caspase-3 activation and G1 arrest are still under investigation and represent an active area of cancer research.

Caption: Uvaretin's proposed mechanism of action in cancer cells.

Potential Signaling Pathways for Further Investigation

While direct evidence linking Uvaricin and Uvaretin to specific signaling pathways is limited, the observed biological effects suggest the involvement of key cancer-related pathways. Future research could explore the modulation of:

-

The PI3K/Akt/mTOR pathway: A central regulator of cell growth, proliferation, and survival.

-

The MAPK/ERK pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

The p53 signaling pathway: A critical tumor suppressor pathway that responds to cellular stress.

Caption: A generalized workflow for determining the cytotoxicity of Uvaricin and Uvaretin.

Conclusion and Future Directions

Uvaretin has demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While the antitumor potential of Uvaricin is acknowledged, a more comprehensive quantitative assessment of its efficacy is needed. The detailed molecular mechanisms and the specific signaling pathways modulated by both compounds remain a fertile ground for future research. Elucidating these pathways will be crucial for the potential development of these natural products into effective anticancer therapeutics. Further studies should focus on identifying the direct molecular targets of Uvaricin and Uvaretin to fully understand their mechanism of action and to guide future drug development efforts.

Methodological & Application

Uvarigrin: Application Notes on Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigrin is a naturally occurring annonaceous acetogenin (B2873293) isolated from Uvaria grandiflora that has demonstrated significant cytotoxic activity against various human tumor cell lines.[1] This class of compounds is characterized by a long aliphatic chain bearing tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone, which is crucial for their biological activity.[2][3] The primary mechanism of their cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and apoptosis.[3][4][5] This document provides a comprehensive overview of a proposed total synthesis strategy and a general purification protocol for this compound, based on established methodologies for analogous annonaceous acetogenins (B1209576). Detailed experimental procedures are provided to guide researchers in the synthesis and isolation of this compound and related compounds for further investigation in drug discovery and development.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | (5S)-5-methyl-3-[(13R)-13-[(2R,2'R,5R,5'R)-5'-[(1S)-1-acetoxyundecyl]octahydro[2,2'-bifuran]-5-yl]-13-hydroxytridecyl]-2(5H)-furanone |

| Molecular Formula | C39H68O7 |

| Molecular Weight | 649.0 g/mol |

| CAS Number | 183994-91-2 |

| Appearance | White waxy solid |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform, and ethyl acetate (B1210297); sparingly soluble in water. |

Proposed Total Synthesis of this compound

While a specific total synthesis for this compound has not been published, a plausible and efficient approach can be designed based on the modular strategies successfully applied to other complex acetogenins, such as Uvarigrandin A and 30(S)-hydroxybullatacin.[6] The following protocol outlines a hypothetical four-component synthesis.

Synthetic Strategy Overview

The proposed synthesis involves the convergent assembly of four key fragments: a C1-C10 butenolide-containing aldehyde, a C11-C16 chiral allylic stannane (B1208499), a C17-C24 central aldehyde precursor, and a C25-C34 terminal alkyne. This modular approach allows for flexibility and the potential to generate analogs for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Bis-THF Core (Intermediate 1)

-

Step 1: Stannane Addition. To a solution of the C17-C24 central aldehyde precursor (1.0 eq) in CH2Cl2 at -78 °C, add the C11-C16 chiral allylic stannane (1.2 eq). Stir the mixture for 4 hours. Quench the reaction with saturated aqueous NH4Cl and extract with CH2Cl2. Purify the crude product by flash chromatography (Hexane:EtOAc gradient) to yield the coupled diene.

-

Expected Yield: 85-90%

-

-

Step 2: Ring-Closing Metathesis. Dissolve the diene (1.0 eq) in degassed CH2Cl2 and add Grubbs' second-generation catalyst (0.05 eq). Reflux the mixture for 12 hours. Concentrate the reaction mixture and purify by flash chromatography (Hexane:EtOAc gradient) to afford the bis-THF core.

-

Expected Yield: 80-85%

-

Protocol 2: Assembly of the Carbon Skeleton (Coupled Product)

-

Step 1: Oxidation. To a solution of the bis-THF core alcohol (1.0 eq) in CH2Cl2, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with CH2Cl2 and purify by flash chromatography to yield the aldehyde (Intermediate 2).

-

Expected Yield: 90-95%

-

-

Step 2: Sonogashira Coupling. To a solution of the C25-C34 terminal alkyne (1.1 eq) in THF, add n-BuLi (1.1 eq) at -78 °C and stir for 30 minutes. Add the aldehyde (Intermediate 2, 1.0 eq) and stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify by flash chromatography to obtain the coupled product.

-

Expected Yield: 75-80%

-

Protocol 3: Final Steps to this compound

-

Step 1: Reduction. Dissolve the coupled product (1.0 eq) in a 1:1 mixture of MeOH and EtOAc. Add Lindlar's catalyst (0.1 eq) and stir under an H2 atmosphere for 6 hours. Filter the reaction mixture through Celite and concentrate.

-

Expected Yield: 95-98%

-

-

Step 2: Deprotection. Dissolve the resulting product in THF and add TBAF (3.0 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify by preparative HPLC to yield this compound.

-

Expected Yield: 85-90%

-

Summary of Proposed Synthesis Yields

| Step | Reaction | Reagents | Expected Yield (%) |

| 1 | Stannane Addition | Allylic Stannane, CH2Cl2 | 85-90 |

| 2 | Ring-Closing Metathesis | Grubbs' II Catalyst, CH2Cl2 | 80-85 |

| 3 | Oxidation | Dess-Martin Periodinane, CH2Cl2 | 90-95 |

| 4 | Sonogashira Coupling | n-BuLi, THF | 75-80 |

| 5 | Alkyne Reduction | Lindlar's Catalyst, H2 | 95-98 |

| 6 | Deprotection | TBAF, THF | 85-90 |

| Overall | ~40-50 |

Purification of this compound from Natural Sources

The following is a general protocol for the isolation and purification of this compound from the roots of Uvaria grandiflora, based on common methods for acetogenin extraction.[7][8][9]

Extraction and Fractionation Workflow

Detailed Purification Protocol

Protocol 4: Extraction and Initial Fractionation

-

Extraction. Macerate the dried and powdered roots of Uvaria grandiflora (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours. Combine the extracts and concentrate under reduced pressure to obtain the crude ethanolic extract.

-

Expected Yield: 5-10% (w/w) of dried plant material.

-

-

Solvent Partitioning. Suspend the crude extract in a 1:1 mixture of water and methanol and partition successively with n-hexane and ethyl acetate. Concentrate the ethyl acetate fraction, which typically contains the acetogenins.

Protocol 5: Chromatographic Purification

-

Silica Gel Column Chromatography. Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC), staining with Kedde's reagent for the detection of the γ-lactone moiety.

-

Preparative HPLC. Pool the fractions containing this compound and subject them to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase of methanol and water to yield pure this compound.

Purity and Yield Data

| Purification Step | Starting Material | Product | Yield | Purity |

| Extraction | 1 kg dried roots | 75 g crude extract | 7.5% (w/w) | - |

| Solvent Partitioning | 75 g crude extract | 20 g EtOAc fraction | 26.7% (w/w) | Enriched |

| Silica Gel CC | 20 g EtOAc fraction | 1.5 g this compound-rich fraction | 7.5% (w/w) | ~70-80% |

| Preparative HPLC | 1.5 g rich fraction | 150 mg this compound | 10% (w/w) | >98% |

Biological Activity and Signaling Pathway

Annonaceous acetogenins, including this compound, are potent inhibitors of Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[2][4][10]

The cytotoxicity of this compound against HCT-8, Bel7402, and A2780 human tumor cell lines has been reported with ED50 values of 0.15, 0.21, and 0.41 µg/mL, respectively.[1] This potent activity makes this compound and its analogs promising candidates for further anticancer drug development.

References

- 1. [Studies on new cytotoxic annonaceous acetogenins from Uvaria grandiflora and absolute configurations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Cytotoxic Acetogenins from the Roots of Annona purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tonkinelin: a novel annonaceous acetogenin from Uvaria tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Annonaceous acetogenin mimic AA005 induces cancer cell death via apoptosis inducing factor through a caspase-3-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Uvarigrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigrin is a novel small molecule with significant therapeutic potential. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the validated analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance by the analyte.[1] |

| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | 1 µg/mL |

| Precision (%RSD) | < 2% | < 5% | < 3% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |

| Primary Application | Routine quality control, quantification in simple matrices. | Bioanalysis (plasma, tissue), impurity profiling. | Quick estimation in pure solutions. |

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0) (60:40, v/v).[3]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.[4]

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

Experimental Protocol

1. Instrumentation and Conditions:

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 5 µL.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

This compound Transition: m/z [M+H]⁺ → fragment ion (To be determined based on the compound's structure).

-

Internal Standard (IS) Transition: (e.g., a structurally similar and stable isotope-labeled compound).

-

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

-

Working Standard Solutions: Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma) by spiking with the working stock solutions to achieve a concentration range of 1 - 1000 ng/mL.

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.[7]

3. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

References

- 1. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 2. scientificliterature.org [scientificliterature.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Uvarigrin: Application Notes and Protocols for Cell-Based Assays

Initial Research Findings: A comprehensive literature search for "Uvarigrin" did not yield specific information on a compound with this name. The search results did not provide details on its chemical structure, biological activity, mechanism of action, or any established cell-based assay protocols. The information retrieved was general, focusing on the anti-cancer properties of the Uvaria genus, to which this compound presumably belongs, and standard cytotoxicity assays.

Therefore, the following application notes and protocols are based on general methodologies for evaluating the cytotoxic and mechanistic properties of novel compounds derived from natural products, such as those from the Uvaria genus. These protocols can be adapted for the study of "this compound" once the compound is isolated and characterized.

Introduction

Compounds isolated from the Uvaria genus have shown promise as potential anti-cancer agents. Evaluating the efficacy and understanding the mechanism of action of a novel compound, herein referred to as this compound, requires a systematic approach using various cell-based assays. These application notes provide detailed protocols for assessing the cytotoxicity of this compound and elucidating its potential signaling pathways.

Quantitative Data Summary

As no specific data for this compound is available, the following table is a template that researchers can use to summarize their experimental findings. This structured format allows for easy comparison of the cytotoxic effects of this compound across different cancer cell lines and against known chemotherapy drugs.

| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |

| MCF-7 (Breast) | Data to be determined | Reference data | Reference data |

| HeLa (Cervical) | Data to be determined | Reference data | Reference data |

| A549 (Lung) | Data to be determined | Reference data | Reference data |

| HT-29 (Colon) | Data to be determined | Reference data | Reference data |

Caption: Table 1. Template for summarizing the half-maximal inhibitory concentration (IC₅₀) values of this compound and standard chemotherapeutic agents in various cancer cell lines after a 48-hour treatment period.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: MTT Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-